N,N-dibenzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide
Description
The compound N,N-dibenzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide features a 3-chloro-1,4-naphthoquinone core linked to a piperidinecarboxamide moiety with N,N-dibenzyl substituents.
Properties
IUPAC Name |
N,N-dibenzyl-1-(3-chloro-1,4-dioxonaphthalen-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27ClN2O3/c31-26-27(29(35)25-14-8-7-13-24(25)28(26)34)32-17-15-23(16-18-32)30(36)33(19-21-9-3-1-4-10-21)20-22-11-5-2-6-12-22/h1-14,23H,15-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBRCLGBVOQHLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C4=C(C(=O)C5=CC=CC=C5C4=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901117198 | |
| Record name | 1-(3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-N,N-bis(phenylmethyl)-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901117198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439108-65-3 | |
| Record name | 1-(3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-N,N-bis(phenylmethyl)-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439108-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-N,N-bis(phenylmethyl)-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901117198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide typically involves multiple steps, starting with the preparation of the naphthalene core. The chloro and dioxo groups are introduced through controlled oxidation and chlorination reactions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yields and minimize by-products. Purification techniques such as recrystallization or chromatography are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 1,4-dihydropyridine compounds, similar to N,N-dibenzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide, exhibit significant anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .
Neurological Applications
The piperidine moiety in this compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease and Parkinson's disease .
Materials Science
Polymer Chemistry
this compound can serve as a building block for synthesizing advanced polymeric materials. Its unique functional groups allow for the development of polymers with tailored properties for specific applications, such as drug delivery systems or biocompatible materials for medical devices .
Nanotechnology
In nanotechnology, this compound may be utilized to create nanocarriers that enhance the delivery of therapeutic agents. The ability to modify its structure allows for improved interaction with biological membranes, potentially increasing the efficacy of drug delivery systems .
Chemical Synthesis
Synthetic Intermediates
This compound can act as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications that can lead to the development of new pharmaceuticals or agrochemicals. The versatility of the piperidine and naphthalene components provides multiple pathways for synthetic transformations .
Catalysis
Research has suggested that derivatives of piperidine compounds can be effective catalysts in organic reactions. The presence of electron-withdrawing groups like the chloro and carbonyl functionalities enhances their catalytic activity, making them suitable for various organic transformations .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which N,N-dibenzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses.
Comparison with Similar Compounds
Structural Variations and Functional Group Modifications
Key structural analogs share the 3-chloro-1,4-naphthoquinone core but differ in substituents and functional groups:
Key Observations :
Reactivity and Derivative Formation
- Naphthoquinone Reactivity: demonstrates that the 3-chloro-1,4-naphthoquinone core reacts with nucleophiles (e.g., acetylcysteine), forming stable adducts.
Biological Activity
N,N-Dibenzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide, with the CAS number 439108-65-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C30H27ClN2O3
- Molecular Weight : 499 g/mol
- Boiling Point : Approximately 666.0 ± 55.0 °C (predicted)
- Density : 1.33 ± 0.1 g/cm³ (predicted)
- pKa : -0.66 ± 0.20 (predicted) .
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets involved in various pathways, potentially including:
- Inhibition of enzymes related to metabolic processes.
- Modulation of receptor activity influencing cellular signaling pathways.
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. In vitro studies are necessary to determine the specific antitumor efficacy of this compound.
Antimicrobial Activity
Preliminary studies suggest potential antibacterial and antifungal activities. The compound may act against various microbial strains, which warrants further investigation to establish its spectrum of activity and mechanism.
Study on Structural Analogues
A study focusing on structurally related piperidine derivatives revealed that modifications in substituents significantly influenced biological activity. For instance, the introduction of halogen groups enhanced potency against specific cancer cell lines .
High Throughput Screening
High-throughput screening methods have been employed to identify potential inhibitors of soluble epoxide hydrolase among piperidine derivatives. Such studies highlight the importance of structural diversity in enhancing biological activity .
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers optimize the synthesis of N,N-dibenzyl-1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide?
Methodology :
- Use factorial design to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, a 2<sup>3</sup> factorial design can assess interactions between variables like reaction time (8–24 hrs) and temperature (80–120°C) .
- Monitor reaction progress via HPLC or TLC and employ column chromatography for purification, as described in analogous piperidinecarboxamide syntheses .
- Key parameters to optimize:
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Solvent | DMF vs. THF | THF improves solubility of naphthalenyl intermediates |
| Catalyst | Pd(OAc)2 vs. CuI | Pd(OAc)2 enhances coupling efficiency |
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodology :
- X-ray crystallography : Use SHELXL for structure refinement, leveraging high-resolution data (≤ 0.8 Å) to resolve chlorine and carbonyl group positions .
- Multinuclear NMR : Assign peaks using <sup>13</sup>C-DEPT and <sup>1</sup>H-COSY to distinguish dibenzyl groups (δ 4.5–5.0 ppm) and the naphthalenyl core (δ 7.2–8.3 ppm).
- HRMS : Confirm molecular weight (C30H26ClN2O3) with <1 ppm error.
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?
Methodology :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model NMR chemical shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility or crystal packing effects .
- Validate using dynamic NMR to probe rotational barriers of the dibenzyl groups.
Q. What computational strategies are effective for predicting the compound’s reactivity in novel reactions?
Methodology :
- Use reaction path search algorithms (e.g., AFIR or GRRM) to simulate nucleophilic attack on the 1,4-dioxo-naphthalenyl moiety. Pair with microkinetic modeling to predict dominant pathways under varying conditions .
- Example workflow:
Generate transition-state geometries using QM/MM.
Calculate activation energies (ΔG<sup>‡</sup>) for chlorinated vs. non-chlorinated analogs.
Q. How to design experiments to study its potential bioactivity against enzyme targets?
Methodology :
- Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) for targets like kinases or proteases.
- Optimize assay conditions using response surface methodology (RSM) to balance pH (6.5–7.5), ionic strength (50–200 mM NaCl), and DMSO concentration (<1%) .
Q. What strategies mitigate challenges in isolating reactive intermediates during synthesis?
Methodology :
Q. How can researchers enhance the compound’s stability under physiological conditions?
Methodology :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Introduce steric hindrance via methyl substitution on the piperidine ring to reduce hydrolysis .
Specialized Techniques
Q. What advanced crystallographic approaches improve resolution of the chlorinated naphthalenyl core?
Methodology :
Q. How to validate molecular docking predictions for this compound’s interaction with biological targets?
Methodology :
- Compare molecular dynamics (MD) simulations (50 ns trajectories) with cryo-EM maps (3–4 Å resolution) of ligand-bound complexes.
Q. What experimental designs address low solubility in aqueous buffers?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
